

In-Depth Technical Guide: Novel Coumarins from *Cedrelopsis grevei* Stem Bark

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Compound of Interest

Compound Name: *Cedrelopsin*

Cat. No.: B026933

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activities of new coumarins identified from the stem bark of *Cedrelopsis grevei*, a medicinal plant endemic to Madagascar. The information is compiled from key scientific literature to support further research and development in natural product chemistry and drug discovery.

Introduction to *Cedrelopsis grevei* and its Coumarins

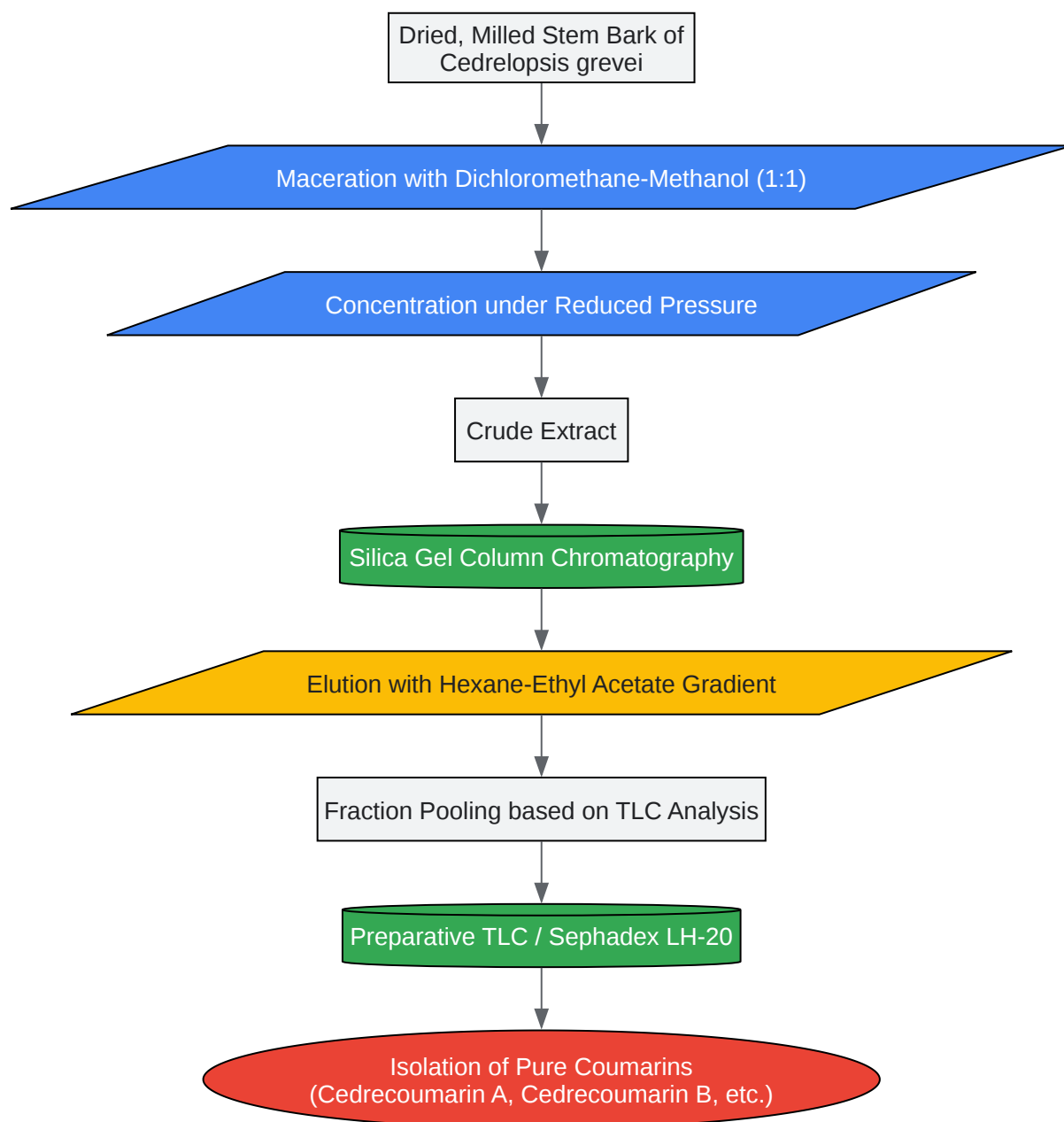
Cedrelopsis grevei Baill. (family Ptaeroxylaceae), commonly known as 'Katrafay', is a plant traditionally used in Malagasy medicine for its anti-inflammatory, anti-rheumatic, and tonic properties.[1] Phytochemical investigations of its stem bark have led to the isolation of several secondary metabolites, including a number of novel and known coumarins. Coumarins are a class of benzopyrone compounds known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects, making them of significant interest to the pharmaceutical industry.[2][3][4]

Recent studies on *C. grevei* stem bark have revealed the presence of unique 5-prenylated coumarins, a structural motif that is relatively rare and of interest for its potential biological activities.[5][6] This guide focuses on the technical details of the discovery and characterization of these new natural products.

Isolation of Novel Coumarins

The isolation of new coumarins from *Cedrelopsis grevei* stem bark involves a multi-step process of extraction and chromatographic separation. The general workflow is designed to separate compounds based on their polarity and other physicochemical properties.

Experimental Workflow for Coumarin Isolation



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Caption: General workflow for the extraction and isolation of coumarins.

Structure Elucidation of New Coumarins

The structures of the isolated coumarins were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cedrecoumarin A and B

Cedrecoumarin A and B were the first 5-prenylated coumarins to be reported from *Cedrelopsis grevei*.^[6] Their structures were elucidated based on extensive 1D and 2D NMR experiments.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Cedrecoumarin A (in CDCl_3)

Position	δC (ppm)	δH (ppm, J in Hz)
2	161.5	-
3	113.1	6.31 (d, 9.5)
4	143.3	8.00 (d, 9.5)
4a	113.4	-
5	118.7	-
6	155.9	-
7	100.2	6.79 (s)
8	156.4	-
8a	107.5	-
1'	25.4	3.65 (d, 7.0)
2'	123.6	5.10 (t, 7.0)
3'	132.0	-
4'	25.9	1.73 (s)
5'	18.2	1.87 (s)
6-OCH ₃	56.4	3.81 (s)
8-OCH ₃	61.5	3.95 (s)

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cedrecoumarin B (in CDCl₃)

Position	δC (ppm)	δH (ppm, J in Hz)
2	160.7	-
3	112.5	6.19 (d, 9.5)
4	144.1	8.08 (d, 9.5)
4a	113.6	-
5	114.3	-
6	158.3	-
7	100.4	6.79 (s)
8	156.4	-
8a	107.5	-
1' (pyran)	-	6.79 (d, 10.0)
2' (pyran)	-	5.90 (d, 10.0)
3' (pyran)	-	-
4', 5' (pyran)	-	1.43 (s)
6-OCH ₃	56.4	3.81 (s)
8-OCH ₃	61.5	3.95 (s)

Data interpretation based on the 2002 Phytochemistry publication. Note: Complete ¹³C data for the pyran ring of Cedrecoumarin B was not fully detailed in the abstract.[6]

Isocedrelopsin and 3',4'-Dihydrobraylin

Further studies on the trunk bark of Cedrelopsis grevei led to the isolation of two additional new coumarins: 7-methoxy-5-prenylcoumarin (isocedrelopsin) and 3',4'-dihydrobraylin.[7]

Table 3: Key Spectroscopic Data for Isocedrelopsin

Data Type	Observation
Molecular Formula	C ₁₅ H ₁₆ O ₃
¹ H NMR	Signals corresponding to a 5-prenyl group and a 7-methoxy group on a coumarin scaffold.
¹³ C NMR	Consistent with the proposed structure of 7-methoxy-5-prenylcoumarin.

Table 4: Key Spectroscopic Data for 3',4'-Dihydrobraylin

Data Type	Observation
Molecular Formula	C ₁₅ H ₁₆ O ₄
¹ H NMR	Showed the presence of a dihydro-pyran ring fused to the coumarin nucleus.
¹³ C NMR	Supported the structure of a braylin derivative with a saturated pyran ring.

Detailed NMR data for these compounds require access to the full publication in Fitoterapia, 2003, 74(7-8), 638-42.[7]

Biological Activity

Preliminary biological screening of the isolated coumarins has been conducted. Cedrecoumarin A, for instance, has been evaluated for its potential as a superoxide scavenger, suggesting anti-inflammatory properties.[5]

Table 5: Bioactivity of Cedrecoumarin A

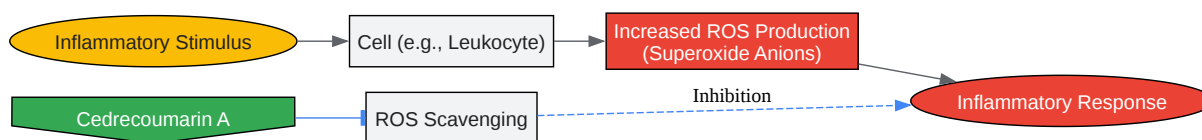
Assay	Result
Superoxide Anion Scavenging (Cell-free system)	IC ₅₀ = 3.0 µg/ml
Inhibition of reactive oxygen metabolites (human polymorphonuclear leukocytes)	IC ₅₀ = 3.2 µg/ml

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[5]

The vasorelaxing properties of the crude extract of *Cedrelopsis grevei* have been linked to its coumarin constituents, including cedrecoumarin A.[8]

Potential Signaling Pathway Involvement

The superoxide scavenging activity of cedrecoumarin A suggests an interaction with cellular oxidative stress pathways. By reducing reactive oxygen species (ROS), it may mitigate inflammatory responses.



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Caption: Postulated mechanism of anti-inflammatory action for Cedrecoumarin A.

Detailed Experimental Protocols

Plant Material

The stem bark of *Cedrelopsis grevei* Baill. was collected from the southern part of Madagascar. A voucher specimen is typically deposited in a national herbarium for botanical authentication.

Extraction and Isolation

The air-dried and milled stem bark (approximately 1 kg) was extracted at room temperature with a mixture of dichloromethane and methanol (1:1, v/v). The resulting extract was concentrated under reduced pressure to yield a crude residue.

The crude extract was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate of increasing polarity. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on Sephadex LH-20 and preparative TLC to yield the pure coumarins.

Structure Elucidation

The structures of the isolated compounds were determined by the following spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry was used to determine the molecular formula.
- **NMR Spectroscopy:** ^1H , ^{13}C , COSY, HMQC, and HMBC spectra were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.

Bioassays

The superoxide scavenging activity was measured in a cell-free system by monitoring the inhibition of the reduction of nitroblue tetrazolium (NBT). The IC_{50} value was calculated as the concentration of the compound that caused 50% inhibition.

The effect on reactive oxygen species generated by human polymorphonuclear leukocytes was determined using a luminol-enhanced chemiluminescence assay. Opsonized zymosan was used to activate the leukocytes. The IC_{50} value represents the concentration that inhibits the chemiluminescence by 50%.

Conclusion

The stem bark of *Cedrelopsis grevei* is a rich source of novel coumarins with interesting chemical structures and promising biological activities. The 5-prenylated coumarins, cedrecoumarin A and B, and the more recently discovered isocedrelopsin and 3',4'-dihydrobraylin, represent valuable lead compounds for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers in natural product chemistry and drug development to build upon the existing knowledge of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

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